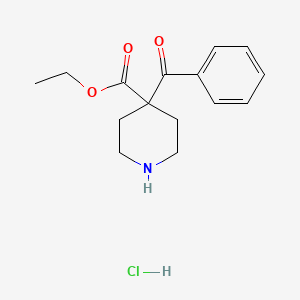

Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride

Description

Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride (CAS 1820642-29-2) is a piperidine derivative characterized by a benzoyl group and an ethyl carboxylate ester at the 4-position of the piperidine ring, with a hydrochloride salt formation. Its molecular formula is C₁₅H₂₀ClNO₃, and it has a molecular weight of 297.78 g/mol .

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-benzoylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-14(18)15(8-10-16-11-9-15)13(17)12-6-4-3-5-7-12;/h3-7,16H,2,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASGFYDGNWKVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820642-29-2 | |

| Record name | 4-Piperidinecarboxylic acid, 4-benzoyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820642-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride typically involves the esterification of piperidine-4-carboxylic acid with ethanol, followed by benzoylation . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Research

EBPH is primarily recognized for its potential as a lead compound in drug development. Its structural characteristics suggest it may interact with biological targets, making it relevant in the search for new therapeutic agents.

Potential Therapeutic Uses:

- Analgesics : Similar compounds have been investigated for their analgesic properties. EBPH could serve as a precursor for developing new pain relief medications due to its structural similarity to known analgesics like Normeperidine .

- Neurological Disorders : Research indicates that derivatives of piperidine compounds can act on muscarinic receptors, which are implicated in various neurological diseases. EBPH's unique structure may allow it to be explored as a candidate for treating conditions such as Alzheimer's or Parkinson's disease .

Organic Synthesis

EBPH is also valuable as a building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the synthesis of more complex molecules.

Applications in Synthesis:

- Receptor Agonists and Antagonists : EBPH can be utilized to synthesize receptor-modulating compounds that target serotonin receptors, which are crucial in managing gastrointestinal motility and other physiological processes .

- Drug Development : The compound's ability to undergo modifications allows chemists to create analogs that might exhibit enhanced pharmacological properties or reduced side effects compared to existing drugs .

Case Studies and Research Findings

Several studies have highlighted the importance of EBPH and its derivatives in medicinal chemistry:

Chemical Properties and Safety

Understanding the chemical properties and safety profile of EBPH is crucial for its application in research and industry:

Mechanism of Action

The mechanism of action of Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways . It may act on neurotransmitter receptors or enzymes, leading to changes in cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride with key analogs, focusing on structural features, physicochemical properties, and functional implications.

Substituent Variations in Piperidine Derivatives

Structural and Functional Implications

- Electron-Withdrawing vs. Alkyl Groups : The benzoyl group in the target compound enhances electrophilicity at the carbonyl carbon compared to alkyl substituents (methyl, isopropyl) in analogs . This may influence nucleophilic reactions, such as hydrolysis or amide formation.

- Solubility : Hydrochloride salts generally improve water solubility. However, the bulky benzoyl group in the target compound may reduce solubility compared to smaller substituents like methyl .

- Thermal Stability : The oxo group in 4-piperidone derivatives (e.g., CAS 4644-61-5) contributes to lower thermal stability, as evidenced by decomposition near 172–175°C. In contrast, benzoyl-substituted derivatives may exhibit higher stability due to aromatic conjugation .

Biological Activity

Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's pharmacological properties.

Compound Overview

This compound is characterized by its piperidine ring substituted with a benzoyl group and an ethyl ester. Its molecular formula is with a molecular weight of approximately 297.78 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

The compound's biological activity can be attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its role as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which may have therapeutic effects in conditions such as pain, inflammation, and cancer .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | |

| MCF-7 (Breast) | 75.3 | |

| COV318 (Ovarian) | 31.5 | |

| OVCAR-3 (Ovarian) | 43.9 |

These findings suggest that the compound has a selective effect on cancer cells compared to non-cancerous cells, indicating potential for therapeutic application in oncology.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity. For instance, derivatives with different substituents on the benzoyl moiety have shown improved potency as MAGL inhibitors. One such derivative exhibited an IC50 value of 80 nM, demonstrating significant selectivity for MAGL over other enzymes in the endocannabinoid system .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy : The antiproliferative effects observed in ovarian and breast cancer cell lines suggest that this compound may serve as a lead compound for developing new anticancer agents .

- Neurodegenerative Diseases : Due to its role as a MAGL inhibitor, there is interest in investigating its effects on neurodegenerative diseases where endocannabinoid signaling plays a crucial role .

- Inflammatory Disorders : The modulation of endocannabinoids through MAGL inhibition may also offer therapeutic benefits in inflammatory conditions, warranting further research into this application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example, esterification of 4-piperidone precursors followed by benzoylation and subsequent hydrochloride salt formation. Purity optimization requires rigorous purification techniques such as recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluent: dichloromethane/methanol). HPLC analysis (>98% purity) is recommended for final validation .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2), benzoyl aromatic protons (δ ~7.4-7.8 ppm), and piperidine ring protons (δ ~3.0-3.5 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and benzoyl carbonyl (C=O ~1660 cm⁻¹). Compare with reference spectra of analogous piperidine derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents. Stability studies indicate degradation under prolonged exposure to light or humidity. Store in airtight containers at 2–8°C in the dark. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute molecular orbitals, electrostatic potential maps, and Fukui indices. This identifies nucleophilic/electrophilic sites for reaction planning. Benchmark against experimental IR and NMR data for validation .

Q. What experimental and computational strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for structure refinement ) with DFT-calculated NMR/IR spectra. Discrepancies between experimental and computed data may indicate conformational flexibility or protonation state changes. For ambiguous cases, perform variable-temperature NMR or pH-dependent studies .

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in the synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

- Temperature (e.g., 60–100°C for benzoylation).

- Catalyst loading (e.g., 5–10 mol% for acid-catalyzed steps).

- Solvent polarity (e.g., toluene vs. DMF).

Analyze results via response surface methodology to identify optimal conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how does it compare to structural analogues?

- Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or radioligand binding studies. Compare IC50 values with analogues like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride to assess substituent effects. Molecular docking (AutoDock Vina) can rationalize activity differences .

Q. How does the hydrochloride salt form influence the compound’s stability and bioavailability compared to freebase forms?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) on both salt and freebase forms. Use LC-MS to track degradation products. Bioavailability can be assessed via in vitro permeability assays (Caco-2 cells). The hydrochloride salt typically enhances aqueous solubility but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.